molecular formula C9H11NO2S B8584466 2-Amino-5-(ethylthio)benzoic Acid

2-Amino-5-(ethylthio)benzoic Acid

Cat. No.: B8584466
M. Wt: 197.26 g/mol
InChI Key: XOYBCLCZCBYLLX-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylthio)benzoic Acid is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-amino-5-ethylsulfanylbenzoic acid

InChI

InChI=1S/C9H11NO2S/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

XOYBCLCZCBYLLX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 ml flask fitted with a magnetic stirrer, dropping funnel and thermometer, and containing a solution of 12.7 g (0.192 mol) of 85% potassium hydroxide in 300 ml of methanol was added in portions 10.0 g (0.0481 mol) of methyl 2-amino-5-thiocyanatobenzoate. The solution was cooled to 10° C. and a solution of 6.29 g (0.058 mol) ethylbromide in 50 ml of methanol was added over 10 minutes. This was followed by the addition of 8.0 g (0.048 mol) potassium iodide. After 2.5 hours, the reaction mixture was evaporated to a semi-solid under reduced pressure and treated with 300 ml of water. The aqueous solution was extracted with chloroform, and the organic layer dried over magnesium sulfate. The solution was filtered and evaporated to give 7.5 g (79%) of crude product. This material was recrystallized from hexane to give 3.01 g (32%) of the title compound, m.p. 97°-100° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.29 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Yield
32%

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